5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
“5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis
The structure of similar synthesized complexes was established by 1 H, 13 C NMR spectroscopy and mass spectrometry . According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are stable under normal temperature and pressure . They are soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The study of similar compounds has demonstrated that they can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” and similar compounds could have potential applications in various fields, including medicine and biomimetic studies .
Properties
IUPAC Name |
5-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOPTWAVPROFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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